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Compound of Interest

Compound Name:
3-amino-1-cyclohexyl-1-

methylthiourea

CAS No.: 122828-98-2

Cat. No.: B6156139

Get Quote

Introduction & Compound Profile
3-amino-1-cyclohexyl-1-methylthiourea (also known as

-cyclohexyl-

-methylhydrazinecarbothioamide) is a privileged building block in medicinal chemistry. Its
structure features a thiosemicarbazide core substituted at the

-position with a lipophilic cyclohexyl-methyl motif. This specific substitution pattern is critical for
modulating the pharmacokinetic properties (logP, metabolic stability) of the resulting
pharmaceutical intermediates.

Unlike simple thiosemicarbazides, the bulky cyclohexyl group provides steric protection and

lipophilicity, making this scaffold particularly valuable for synthesizing G-Protein Coupled

Receptor (GPCR) ligands, antimicrobials, and kinase inhibitors where hydrophobic pocket

occupancy is required.
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Chemical Specifications
Property Specification

CAS Number 122828-98-2

IUPAC Name

1-amino-3-cyclohexyl-3-methylthiourea (or

-cyclohexyl-

-methylhydrazinecarbothioamide)

Molecular Formula

Molecular Weight 187.31 g/mol

Solubility
Soluble in DMSO, MeOH, EtOH; Sparingly

soluble in water.[1][2]

Reactivity

Amphoteric nucleophile; reacts with

electrophiles (acyl chlorides, aldehydes) at the

hydrazine tail (

) and undergoes cyclization at the thiocarbonyl (

).

Strategic Reaction Pathways
The utility of this compound lies in its ability to function as a divergent precursor. Depending on

the reaction medium (Acidic vs. Basic) and the coupling partner, it selectively cyclizes into three

distinct bioactive heterocyclic classes:

1,2,4-Triazole-3-thiones: Via base-catalyzed cyclodehydration.[1]

1,3,4-Thiadiazoles: Via acid-catalyzed cyclodehydration.

1,3,4-Thiadiazines: Via condensation with

-haloketones.[3]

Pathway Visualization
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Figure 1: Divergent synthetic pathways for CAS 122828-98-2. The choice of catalyst dictates

the heteroatom arrangement in the final ring.

Detailed Experimental Protocols
Protocol A: Synthesis of 4-Cyclohexyl-4-methyl-1,2,4-
triazole-3-thiones
Target Class: Anti-inflammatory and antifungal candidates.

Mechanism: This transformation proceeds via the formation of an

-acylthiosemicarbazide intermediate. Under basic conditions, the

nitrogen attacks the amide carbonyl, eliminating water to form the triazole ring.

Reagents:
3-amino-1-cyclohexyl-1-methylthiourea (1.0 equiv)

Aryl/Alkyl Carboxylic Acid (1.0 equiv) or Acyl Chloride

Phosphorus Oxychloride (

) (if using acid) OR Ethanol/Reflux (if using chloride)

Sodium Hydroxide (NaOH), 4N aqueous solution[4]
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Hydrochloric Acid (HCl), 2N for neutralization[4]

Step-by-Step Methodology:
Acylation (Intermediate Formation):

Dissolve carboxylic acid (10 mmol) and 3-amino-1-cyclohexyl-1-methylthiourea (10

mmol) in anhydrous POCl

(15 mL).

Critical Step: Reflux the mixture for 3–4 hours. Monitor by TLC (System: CHCl

:MeOH 9:1) until the starting thiourea is consumed.

Alternative: If using Acyl Chloride, stir with thiourea in dry Pyridine or DCM/TEA at 0°C to

RT for 2 hours.

Pour the reaction mixture onto crushed ice. The solid precipitate is the 1-acyl-4-cyclohexyl-

4-methylthiosemicarbazide. Filter and wash with cold water.

Base-Catalyzed Cyclization:

Suspend the isolated acyl-thiosemicarbazide in 4N NaOH solution (20 mL).

Reflux the suspension for 4 hours. The solid should dissolve as the thiolate salt forms.

Cool the solution to room temperature.[5]

Filter to remove any insoluble impurities.

Isolation:

Acidify the filtrate with 2N HCl dropwise to pH 3–4.

The 1,2,4-triazole-3-thione will precipitate as a white/off-white solid.

Filter, wash with water, and recrystallize from Ethanol/Water (8:2).

Data Validation:
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IR: Look for disappearance of Carbonyl (

) band (~1680 cm⁻¹) and appearance of

(~1600 cm⁻¹) and

(~1280 cm⁻¹).

Yield Expectation: 65–85%.

Protocol B: Synthesis of 2-Amino-1,3,4-Thiadiazoles
Target Class: Antimicrobial and carbonic anhydrase inhibitors.

Mechanism: Under acidic dehydrating conditions, the Sulfur atom of the thiocarbonyl group

acts as the nucleophile, attacking the amide carbonyl. This "S-attack" forms the thiadiazole

ring.

Reagents:
3-amino-1-cyclohexyl-1-methylthiourea (1.0 equiv)

Carboxylic Acid (1.0 equiv)

Polyphosphoric Acid (PPA) or Conc. Sulfuric Acid (

)[6]

Step-by-Step Methodology:
Reaction Setup:

In a round-bottom flask, mix the carboxylic acid (5 mmol) and thiourea (5 mmol).

Add PPA (10 g) or conc.

(5 mL). PPA is preferred for cleaner profiles.

Cyclodehydration:

Heat the mixture to 80–100°C for 2–3 hours.
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Note: The mixture will become viscous. Mechanical stirring is recommended if scaling up.

Quenching & Isolation:

Pour the hot reaction mixture slowly into crushed ice (100 g) with vigorous stirring.

Neutralize the slurry with Ammonium Hydroxide (

) or solid

until pH 7–8.

Extract the precipitate with Ethyl Acetate (

mL) if it does not filter well, or filter the solid directly.

Recrystallize from Ethanol.

Data Validation:

NMR: The

proton of the triazole (from Protocol A) will be absent. The spectrum should show the
Cyclohexyl/Methyl signals and the R-group signals.

Yield Expectation: 50–70%.

Protocol C: Hantzsch-Type Condensation for 1,3,4-
Thiadiazines
Target Class: Kinase inhibitors.

Reagents:
3-amino-1-cyclohexyl-1-methylthiourea (1.0 equiv)

-Bromoacetophenone (or substituted phenacyl bromide) (1.0 equiv)

Anhydrous Ethanol
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Methodology:
Dissolve the thiourea (2 mmol) in anhydrous Ethanol (10 mL).

Add the

-haloketone (2 mmol) portion-wise.

Reflux for 4–6 hours.

Cool to RT. The hydrobromide salt of the thiadiazine often precipitates directly.

Filter and neutralize with 10%

to obtain the free base.

Troubleshooting & Optimization
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Issue Probable Cause Corrective Action

Low Yield (Protocol A)
Incomplete acylation or

hydrolysis of amide.

Ensure intermediate is fully

formed (TLC) before adding

base. Use dry solvents for the

acylation step.

Oiling out (Protocol B)
Polymerization or incomplete

neutralization.

Use PPA instead of ngcontent-

ng-c2699131324="" _nghost-

ng-c2339441298=""

class="inline ng-star-inserted">

. Ensure pH is strictly neutral

(7.0) during workup;

thiadiazoles can be acid-

soluble.

Impurity Profile
Isomer formation (Triazole vs

Thiadiazole).

Strictly control pH. Basic =

Triazole.[7] Acidic =

Thiadiazole. Do not cross-

contaminate glassware.

Steric Hindrance The Cyclohexyl group is bulky.

Increase reaction times by 20–

30% compared to methyl-

substituted analogues. Use

higher boiling solvents (e.g.,

Dioxane) if needed.

Safety & Handling
Toxicity: CAS 122828-98-2 is an irritant. It may cause sensitization by skin contact.

Reactivity: Releases toxic fumes (

) upon combustion.[8] Incompatible with strong oxidizing agents.[8]

PPE: Wear nitrile gloves, safety goggles, and work within a fume hood, especially when

using

or Isocyanates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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